molecular formula C29H32ClN3O4 B12487393 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B12487393
M. Wt: 522.0 g/mol
InChI Key: GQDOWPKCVQCLLH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a chloromethylphenoxy group, and an ethyl ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Acylation: The benzylpiperazine is then acylated with 4-chloro-3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the intermediate product.

    Coupling Reaction: The intermediate is then coupled with ethyl 4-amino-3-hydroxybenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
  • Ethyl 4-(4-phenylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety, in particular, distinguishes it from other similar compounds, potentially offering unique interactions with biological targets.

Properties

Molecular Formula

C29H32ClN3O4

Molecular Weight

522.0 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H32ClN3O4/c1-3-36-29(35)23-9-12-27(33-15-13-32(14-16-33)19-22-7-5-4-6-8-22)26(18-23)31-28(34)20-37-24-10-11-25(30)21(2)17-24/h4-12,17-18H,3,13-16,19-20H2,1-2H3,(H,31,34)

InChI Key

GQDOWPKCVQCLLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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